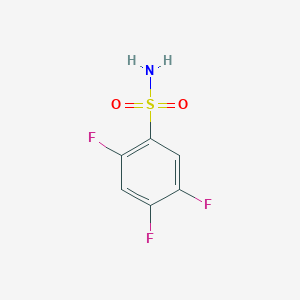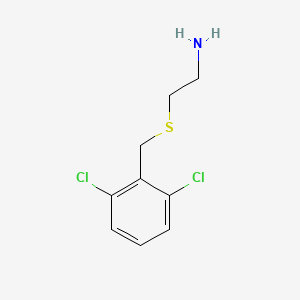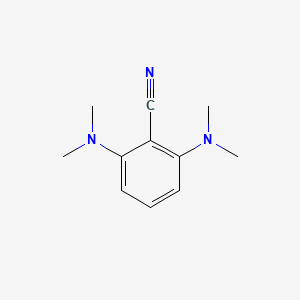
Iodofluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodofluoroacetamide is a heterocyclic organic compound . It is also known by other names such as Fluoroiodoacetamide and 2-Iodo-2-fluoroacetamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with an iodine and a fluorine atom attached to the same carbon atom . The molecular formula is C2H3FINO .Physical and Chemical Properties Analysis
This compound has a molecular weight of 202.95 and a molecular formula of C2H3FINO . It has a boiling point of 278.5ºC at 760 mmHg and a density of 2.332g/cm³ .Safety and Hazards
Mechanism of Action
Target of Action
Iodofluoroacetamide is an alkylating agent that primarily targets the thiol group of cysteine in proteins . The thiol group plays a crucial role in the structure and function of proteins, and its modification by this compound can significantly alter the protein’s activity .
Mode of Action
This compound interacts with its targets by covalently binding to the thiol group of cysteine . This binding prevents the protein from forming disulfide bonds, which are essential for maintaining the protein’s three-dimensional structure and function . The alteration in the protein’s structure can lead to changes in its activity, potentially affecting various biochemical processes within the cell .
Biochemical Pathways
For instance, the modification of cysteine residues can disrupt the function of enzymes, potentially altering metabolic pathways .
Pharmacokinetics
Its metabolism and excretion would depend on its reactivity and stability, as well as the body’s detoxification mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific proteins it modifies. By preventing the formation of disulfide bonds, this compound can disrupt the function of proteins, leading to various cellular effects . For instance, if the modified protein is an enzyme, its catalytic activity may be impaired, potentially affecting the biochemical reactions it mediates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive molecules can compete with this compound for binding to cysteine residues, potentially affecting its efficacy . Additionally, factors such as pH and temperature can influence the stability of this compound, potentially affecting its reactivity and lifespan .
Biochemical Analysis
Biochemical Properties
Iodofluoroacetamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with various enzymes, proteins, and other biomolecules, forming covalent bonds that inhibit their activity. For instance, this compound is known to interact with cysteine residues in proteins, leading to the formation of stable thioether bonds. This interaction can inhibit the activity of enzymes that rely on cysteine residues for their catalytic function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in cellular metabolism and signaling pathways. For example, this compound can inhibit glycolytic enzymes, leading to a decrease in ATP production and subsequent cellular energy deficits. Additionally, it can affect cell signaling pathways by inhibiting enzymes involved in phosphorylation processes, thereby altering gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound can inhibit enzymes by modifying cysteine residues, preventing the formation of disulfide bonds essential for enzyme activity. This inhibition can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects. Long-term exposure to this compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular function. In vitro and in vivo studies have shown that this compound can have long-term effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve significant enzyme inhibition. Toxic effects at high doses include oxidative stress, apoptosis, and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes involved in cellular metabolism. It can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, resulting in altered levels of amino acid intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small molecular size and lipophilic nature. Additionally, this compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. This interaction can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, this compound can localize to the mitochondria, where it can inhibit mitochondrial enzymes involved in energy production. This localization can result in changes in mitochondrial function and cellular energy metabolism .
Properties
IUPAC Name |
2-fluoro-2-iodoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FINO/c3-1(4)2(5)6/h1H,(H2,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBAQRIPIOXEBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382051 |
Source


|
| Record name | 2-fluoro-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-13-0 |
Source


|
| Record name | 2-fluoro-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














